BENGHE Foundational & Exploratory

Check Availability & Pricing

electrical properties of p-type CulnSe2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Copper indium selenide

An In-depth Technical Guide to the Electrical Properties of p-type Copper Indium Diselenide
(CulnSe2)

Introduction

Copper Indium Diselenide (CulnSez) is a ternary chalcopyrite semiconductor that has garnered
significant interest, primarily for its application as an absorber layer in thin-film photovoltaic
devices. Its high absorption coefficient and tunable electronic properties make it a compelling
material for solar energy conversion. The p-type conductivity of CulnSe: is a critical aspect of
its functionality in solar cells, as it forms the basis of the p-n junction necessary for charge
separation. This guide provides a comprehensive overview of the core electrical properties of
p-type CulnSez, intended for researchers, scientists, and professionals in materials science
and drug development who may be exploring the applications of this versatile semiconductor.

The intrinsic p-type nature of CulnSe: arises predominantly from native defects, particularly
copper vacancies (VCu), which act as shallow acceptors.[1] The electrical characteristics, such
as carrier concentration, mobility, and resistivity, are highly sensitive to the stoichiometry,
specifically the copper-to-indium ([Cu]/[In]) ratio, as well as the presence of extrinsic dopants
and post-deposition treatments.[2][3]

Core Electrical Properties of p-type CulnSe:

The electrical behavior of p-type CulnSe: is defined by several key parameters. The interplay
between these properties dictates the material's performance in an electronic device. For
instance, in photovoltaic applications, a moderate carrier concentration coupled with high
mobility is desirable for efficient charge transport.
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Data Presentation

The following tables summarize the quantitative data for the key electrical properties of p-type
CulnSez, categorized by material form (thin film vs. single crystal) and the influence of
stoichiometry and sodium incorporation.

Table 1: Typical Electrical Properties of p-type CulnSez Thin Films

Cu-rich Cu-poor . o
Property Units Citations
([Cu]/[In] > 1) ([Cu]/[In] < 1)
Can vary hy
Resistivity (p) ~0.1 seven orders of Q-cm [4]
magnitude
Hole
, 3.46 x 1020 1.58 x 1018 cm-3 [2][3]
Concentration (p)
Hall Mobility (uh) - - cm2V-1s-1
o Pseudometallic Thermally
Conductivity (o) ) (Q-cm)-1 [4]
(do/dT < 0) activated

Table 2: Electrical Properties of p-type CulnSe:z Single Crystals

Property Value Units Citations
Resistivity (p) - Q-cm
Hole Concentration
2.96x1014-9x1018 cm-3 [5]
(P)
Hall Mobility (uh) 4.97 cm2V-1s-1 [5]
Hall Coefficient (RH) 2.11x104 cm3C-1 [5]

Table 3: Influence of Sodium (Na) on the Electrical Properties of p-type Cu(In,Ga)Se:z
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Effect of Na Incorporation Observation Citations
Hole Density Increases [6][7]

Film Conductivity Increases [6][7]
Carrier Mobility Increases [7]

L Passivation of grain
Defect Passivation _ [7]
boundaries

Experimental Protocols

Accurate characterization of the electrical properties of p-type CulnSe: is crucial for both
fundamental understanding and device optimization. The two most common techniques for this
are the Hall effect measurement and the four-point probe conductivity measurement.

Hall Effect Measurement (van der Pauw Method)

The Hall effect measurement is a powerful technique for determining the majority carrier type,
concentration, and mobility. The van der Pauw method is particularly suited for thin films with
arbitrary shapes.

Objective: To determine the hole concentration (p) and Hall mobility (uh) of a p-type CulnSe:2
thin film.

Materials and Equipment:

e p-type CulnSe: thin film on an insulating substrate
» Hall effect measurement system

e Electromagnet

« Constant current source

o High-impedance voltmeter

¢ Probe station with four contacts
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» Silver paste or other suitable contact material
e Annealing furnace
Procedure:
e Sample Preparation:
o Ensure the CulnSez: thin film is of uniform thickness.

o Apply four small contacts to the periphery of the sample in a cloverleaf or square pattern
using silver paste.

o Anneal the contacts in an inert atmosphere to ensure they are ohmic.
e Resistance Measurements (Zero Magnetic Field):
o Label the contacts sequentially from 1 to 4 around the sample.

o Pass a known current (112) through contacts 1 and 2 and measure the voltage (V34)
across contacts 3 and 4. Calculate the resistance R12,34 =V34 /112.

o Pass the same current (123) through contacts 2 and 3 and measure the voltage (V41)
across contacts 4 and 1. Calculate the resistance R23,41 = V41 /123.

e Sheet Resistance Calculation:

o The sheet resistance (Rs) is calculated using the van der Pauw equation: exp(-
TIR12,34/Rs) + exp(-1tR23,41/Rs) = 1

o This equation is typically solved numerically.
 Resistivity Calculation:

o Measure the thickness (t) of the CulnSe: film.

o The bulk resistivity (p) is given by p = Rs * t.

» Hall Voltage Measurement (With Magnetic Field):
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[e]

Place the sample in a uniform magnetic field (B) perpendicular to the film surface.

o

Pass a known current (113) through diagonal contacts 1 and 3 and measure the voltage
(V24) across the other diagonal contacts 2 and 4.

o

Reverse the magnetic field to -B and repeat the measurement to obtain V24(-B).

[¢]

The Hall voltage (VH) is calculated as VH = [V24(B) - V24(-B)] / 2.

» Hall Coefficient Calculation:
o The Hall coefficient (RH) is calculated using the formula: RH = (VH * t) / (113 * B)
o A positive RH confirms p-type conductivity.[5]

o Carrier Concentration and Mobility Calculation:

o The hole concentration (p) is determined from p = 1/ (q * RH), where q is the elementary
charge.

o The Hall mobility (uh) is calculated as ph = RH / p.

Four-Point Probe Conductivity Measurement

This method is a standard technique for measuring the resistivity of semiconductor thin films,
which minimizes the influence of contact resistance.

Objective: To determine the electrical conductivity (o) of a p-type CulnSe:z thin film.

Materials and Equipment:

p-type CulnSe:z thin film on an insulating substrate

Four-point probe head with equally spaced, collinear probes

Constant current source

High-impedance voltmeter
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Procedure:
e Probe Setup:
o Gently lower the four-point probe head onto the surface of the CulnSe: film.
e Measurement:
o Apply a constant current (1) through the two outer probes.
o Measure the voltage (V) between the two inner probes.
e Sheet Resistance Calculation:

o For a thin film with thickness (t) much smaller than the probe spacing (s), the sheet
resistance (Rs) is given by: Rs=(1t/In(2)) * (V/1)=4.532* (V /1)

» Resistivity and Conductivity Calculation:
o Measure the film thickness (t).
o The resistivity (p) is calculated as p = Rs * t.
o The conductivity (o) is the reciprocal of the resistivity: c =1/ p.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key
relationships and processes discussed in this guide.
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Caption: Relationship between stoichiometry and electrical properties in p-type CulnSe:.
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Caption: Experimental workflow for electrical characterization of p-type CulnSe:.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [electrical properties of p-type CulnSe2]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076934#electrical-
properties-of-p-type-cuinse?2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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